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Compound of Interest

Compound Name:
2-Methoxy-3-

(trifluoromethyl)benzoic acid

Cat. No.: B3022589 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-
(trifluoromethyl)benzoic Acid

Introduction
2-Methoxy-3-(trifluoromethyl)benzoic acid, a substituted aromatic carboxylic acid,

represents a valuable molecular scaffold in contemporary drug discovery and materials

science. Its unique trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituents impart distinct

electronic and steric properties that are highly sought after for modulating a molecule's

lipophilicity, metabolic stability, and target-binding interactions. This guide provides a

comprehensive analysis of its core physical properties, offering both established theoretical

frameworks and detailed, field-proven experimental protocols for their empirical determination.

For researchers in medicinal chemistry and chemical development, a thorough understanding

of these foundational characteristics is a prerequisite for successful molecular design and

application.

It is important to note that while the molecular identity is clear, there is an observed ambiguity

among chemical suppliers regarding the assignment of CAS Number 119692-41-0, which has

been associated with both the 2-methoxy-3-(trifluoromethyl) and the 2-methoxy-6-

(trifluoromethyl) isomers. This guide will proceed by focusing on the 2-methoxy-3-
(trifluoromethyl)benzoic acid structure, but researchers are advised to confirm the identity of

commercial materials via analytical means.
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Molecular and Chemical Identity
A precise definition of a compound's identity is the cornerstone of all subsequent

physicochemical analysis. The fundamental identifiers for 2-Methoxy-3-
(trifluoromethyl)benzoic acid are summarized below.

Identifier Value Source(s)

IUPAC Name
2-methoxy-3-

(trifluoromethyl)benzoic acid
N/A

CAS Number
119692-41-0 (See note on

ambiguity)
[1]

Molecular Formula C₉H₇F₃O₃ [1]

Molecular Weight 220.15 g/mol [1]

Canonical SMILES
COC1=C(C=CC=C1C(F)

(F)F)C(=O)O
[2]

InChIKey
COVAZHQHYXQLOT-

UHFFFAOYSA-N
[2]

Core Physical Properties: Predictions and
Influencing Factors
Direct experimental data for this specific isomer is not widely published. However, we can

derive well-founded predictions based on the known effects of its constituent functional groups

and data from closely related analogues.

Table of Predicted Physical Properties
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Property Predicted Value / Range
Rationale & Influencing
Factors

Melting Point 100 - 115 °C

Based on isomers like 2-

(Trifluoromethyl)benzoic acid

(107-110 °C) and 2-

methoxybenzoic acid (98-100

°C). The trifluoromethyl group

can disrupt crystal packing,

while the methoxy group's

effect can vary. A relatively

sharp melting range would be

expected for a pure substance.

Boiling Point > 250 °C

Based on 2-

(Trifluoromethyl)benzoic acid

(247 °C). The additional

methoxy group will increase

molecular weight and polarity,

likely raising the boiling point.

Aqueous Solubility Poorly Soluble

The hydrophobic

trifluoromethyl group

significantly reduces water

solubility[3]. The carboxylic

acid provides some polarity,

but the overall molecule is

expected to be lipophilic.

Solubility will be pH-

dependent.

pKa 3.0 - 3.8 The strongly electron-

withdrawing -CF₃ group will

increase acidity (lower pKa)

compared to benzoic acid (pKa

~4.2). This effect is stronger

than the weak electron-

donating effect of the -OCH₃

group. The pKa of 2-
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(Trifluoromethyl)benzoic acid is

~3.2.[4]

LogP (XlogP) 2.3

This predicted value indicates

moderate lipophilicity, a key

parameter in assessing

potential membrane

permeability in biological

systems.[2]

Spectroscopic Profile: An Analytical Fingerprint
The structural features of 2-Methoxy-3-(trifluoromethyl)benzoic acid give rise to a

predictable and unique spectroscopic signature, which is essential for identity confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected

to show:

Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically

in the 11-13 ppm range. Its broadness is due to hydrogen bonding and exchange.[5]

Aromatic Protons (-C₆H₃): Three protons on the aromatic ring, expected between 7.0-8.0

ppm.[6][7] Their precise shifts and coupling patterns (e.g., doublets, triplets) will depend on

the electronic effects of the adjacent substituents.

Methoxy Protons (-OCH₃): A sharp singlet, typically appearing around 3.8-4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to

each unique carbon atom:

Carboxyl Carbon (-COOH): Found in the 165-175 ppm region, typical for aromatic carboxylic

acids.[5][8]
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Aromatic Carbons (-C₆H₃): Six signals in the 110-140 ppm range. Carbons directly attached

to the electron-withdrawing -CF₃ and electron-donating -OCH₃ groups will show

characteristic shifts.[6][9]

Trifluoromethyl Carbon (-CF₃): A quartet (due to coupling with fluorine) expected around 120-

130 ppm.

Methoxy Carbon (-OCH₃): A signal in the 55-65 ppm range.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides confirmation of the key functional groups:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300

cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[3][5]

C=O Stretch (Carbonyl): A very strong, sharp absorption between 1680-1710 cm⁻¹.

Conjugation with the aromatic ring places it in this region.[3][5]

C-O Stretch (Aromatic Ether & Acid): Two distinct bands are expected in the 1200-1320 cm⁻¹

region.[3]

C-F Stretch (Trifluoromethyl): Strong, characteristic absorptions are expected in the 1100-

1300 cm⁻¹ region.

Experimental Determination of Physical Properties
The following protocols describe standard, reliable methods for determining the key physical

properties of 2-Methoxy-3-(trifluoromethyl)benzoic acid in a research setting.

Melting Point Determination via Capillary Method
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal

lattice, typically causing a depression and broadening of the melting range.[10] A slow,

controlled heating rate near the expected melting point is critical to allow for thermal equilibrium

between the sample, the heating block, and the thermometer, ensuring an accurate reading.[2]

Protocol:
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Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any

larger crystals with a spatula.

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small

amount. Invert the tube and tap it gently on a hard surface to pack the sample into the

sealed end. A sample height of 2-3 mm is ideal.

Apparatus Setup: Place the loaded capillary into the heating block of a melting point

apparatus.

Rapid Initial Heating: Quickly heat the block to about 15-20 °C below the expected melting

point (e.g., to 85 °C).

Slow Ramp: Decrease the heating rate to 1-2 °C per minute.

Observation & Recording:

Record the temperature (T₁) at which the first drop of liquid appears.

Record the temperature (T₂) at which the last solid crystal melts.

Reporting: Report the result as a range: T₁ - T₂. For a pure compound, this range should be

narrow (≤ 2 °C).
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Prepare Dry, Powdered Sample

Load 2-3 mm into Capillary Tube

Place in Apparatus

Rapidly Heat to T_expected - 20°C

Heat Slowly (1-2°C/min)

Observe & Record T1 (First Liquid)

Observe & Record T2 (All Liquid)

Report Melting Range (T1 - T2)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.
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Aqueous Solubility Determination via Shake-Flask
Method
Causality: This method determines the thermodynamic equilibrium solubility, which is the true

saturation point of a compound in a solvent at a given temperature.[11] Shaking for an

extended period (24 hours) ensures that the system reaches equilibrium between the dissolved

and solid states. Centrifugation and filtration are critical steps to remove all undissolved

microparticulates before analysis, which would otherwise lead to an overestimation of solubility.

Protocol:

Preparation: Add an excess amount of the solid compound to a known volume of the desired

solvent (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed glass vial. The

excess solid should be clearly visible.

Equilibration: Place the vial in an orbital shaker or rotator in a temperature-controlled

environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to

pellet the excess solid.

Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to

disturb the solid pellet.

Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm

syringe filter to remove any remaining fine particles.

Quantification:

Prepare a series of standard solutions of the compound in the same solvent with known

concentrations.

Analyze the saturated solution and the standards using a suitable analytical method, such

as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

Construct a calibration curve from the standards and determine the concentration of the

saturated solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.sigmaaldrich.com/SG/en/product/aldrich/188344
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reporting: Report the solubility in units of mg/mL or µg/mL.

Preparation & Equilibration

Phase Separation

Quantification

Add Excess Solid to Solvent

Seal and Shake at 25°C for 24h

Centrifuge to Pellet Solid

Collect Supernatant

Analyze via HPLC or UV-Vis

Calculate Concentration vs. Standards

Report Solubility (mg/mL)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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